2-(methylsulfanyl)-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine
Description
2-(Methylsulfanyl)-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine is a pyrimidine derivative featuring a methylsulfanyl group at position 2 and a piperidin-1-yl substituent at position 4. The piperidine ring is further substituted at position 3 with a (pyridin-4-yloxy)methyl group.
Properties
IUPAC Name |
2-methylsulfanyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-22-16-18-9-6-15(19-16)20-10-2-3-13(11-20)12-21-14-4-7-17-8-5-14/h4-9,13H,2-3,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEOQPLPJRRLHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CCCC(C2)COC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiolation at the C2 Position
The methylsulfanyl group is introduced through nucleophilic displacement of a chloro or hydroxyl substituent. For example, 4,6-dichloro-2-(methylthio)-1,3-pyrimidine reacts with sodium methoxide in toluene at 40–56°C to yield methoxy derivatives, with subsequent oxidation adjustments. Critical parameters include:
-
Solvent : Toluene or xylene for improved solubility.
-
Base : 30% sodium methoxide (2.16 mol equivalents).
-
Temperature : 54–56°C for 5–6 hours to ensure complete conversion.
Post-reaction, methanol is distilled under reduced pressure, and the product is isolated via toluene-water phase separation, achieving ≥95% yield.
Piperidine Moiety Installation
The piperidin-1-yl group at C4 is introduced via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution.
Suzuki-Miyaura Coupling
A palladium-mediated coupling between 4-chloro-2-(methylsulfanyl)pyrimidine and a boronic ester-functionalized piperidine derivative is employed. Standard conditions include:
-
Catalyst : Pd(PPh₃)₄ (0.05–0.1 eq).
-
Base : K₃PO₄ (3.0 eq) in 1,4-dioxane.
This method achieves 70–85% yield, with HPLC purity >98% after column chromatography.
Reductive Amination
Alternative routes utilize reductive amination of 4-amino-2-(methylsulfanyl)pyrimidine with 3-[(pyridin-4-yloxy)methyl]piperidine . Key steps:
-
Reducing agent : NaBH₃CN (1.2 eq) in methanol.
-
Temperature : 25°C, 12 hours.
-
Work-up : Extraction with dichloromethane and evaporation under reduced pressure.
Oxidative and Purification Strategies
Oxidation of Thioether Intermediates
Controlled oxidation using hydrogen peroxide (20–35%) and sodium tungstate (0.0015 mol) in acetic acid (2–10% aqueous) converts methylthio to methylsulfonyl groups if required. Conditions:
Crystallization and Phase Separation
Final purification involves:
-
Azeotropic distillation : Toluene-water mixtures remove residual solvents.
-
Crystallization : Cooling to 0–5°C precipitates the product, yielding 76.4% with >99% purity.
Industrial-Scale Optimization
Continuous Flow Reactors
Patented methods highlight the use of continuous flow systems to enhance reaction efficiency and scalability. For example, a two-phase (toluene-water) system with phase-transfer catalysts reduces hydrolysis by-products to <0.2%.
By-Product Mitigation
Hydrolysis of 2,4-bis(methylsulfonyl)pyrimidine by-products is achieved via:
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyridin-4-yloxy group can be reduced under specific conditions.
Substitution: The piperidinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups at the piperidinyl position.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for developing new drugs, particularly those targeting neurological disorders and cancer.
Biological Research: The compound can be used to study the interactions of pyrimidine-based molecules with biological targets.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets. The pyrimidine core can interact with enzymes and receptors, modulating their activity. The piperidinyl and pyridin-4-yloxy groups can enhance binding affinity and selectivity for these targets, leading to desired biological effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparisons
Key structural differences among analogs lie in the pyrimidine core modifications, substituent positions, and heterocyclic appendages. Below is a detailed comparison:
Table 1: Structural and Molecular Comparison
*Estimated based on structural analogs.
Key Observations:
Core Heterocycle :
- The target compound and ’s analog retain the pyrimidine core, whereas uses a pyrimidine-dione (more polar) and a pyrazolo-pyrimidine (larger, fused ring).
- Pyrimidine-diones () are associated with anti-mycobacterial activity, likely due to enhanced hydrogen-bonding capacity .
Piperidine Substitution:
- Substitution at position 3 (target) vs. 4 () alters spatial orientation of the heterocyclic appendage, impacting target binding.
- ’s piperidinylethoxy group introduces a flexible linker, possibly improving interaction with kinases like AMPK .
Heterocyclic Appendages: Pyridine (target) vs. pyrazine (): Pyrazine’s additional nitrogen may enhance solubility or receptor binding via hydrogen bonding. Phenoxy groups () contribute bulk and hydrophobicity, favoring interactions with mycobacterial targets .
Pharmacological and Physicochemical Implications
Table 2: Substituent-Driven Properties and Activities
*Estimated using computational tools (e.g., ChemAxon).
Research Findings from Analogs
- Anti-Mycobacterial Activity (): The pyrimidine-dione core and phenoxy-piperidine substituent in ’s compound suggest that polar cores paired with aromatic groups may target mycobacterial enzymes .
- Kinase Inhibition () : Dorsomorphin’s pyrazolo-pyrimidine core and flexible piperidinylethoxy group enable potent AMPK inhibition, highlighting the role of core rigidity and substituent positioning .
- Structural Flexibility () : The pyrazine-containing analog’s lower molecular weight (317.4 vs. ~332.4 for the target) and polar substituent may favor solubility but reduce blood-brain barrier penetration compared to the target compound .
Biological Activity
2-(methylsulfanyl)-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
The molecular structure of this compound can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H20N3OS |
| Molecular Weight | 304.40 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2549037-80-9 |
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
1. Antimicrobial Activity
Studies have shown that derivatives of pyrimidine compounds, including those with piperidine moieties, possess significant antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes .
2. Anticancer Properties
The compound has been evaluated for its anticancer potential. For instance, certain analogs have demonstrated the ability to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The IC50 values for these activities often range from low micromolar concentrations, indicating potent activity .
3. Enzyme Inhibition
The compound has been assessed for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are particularly relevant in the context of neurodegenerative diseases like Alzheimer's .
The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets. These interactions can modulate enzyme activities or receptor functions, leading to various biological effects such as apoptosis in cancer cells or inhibition of bacterial growth.
Case Studies
Several studies have provided insights into the biological efficacy of this compound:
- Anticancer Study : A study conducted on MCF-7 breast cancer cells revealed that the compound induced apoptosis through caspase-dependent pathways, with an observed IC50 value of approximately 5 µM .
- Antimicrobial Evaluation : Another study assessed the antimicrobial properties against several bacterial strains, showing significant inhibition at concentrations as low as 10 µg/mL .
- Enzyme Inhibition Assays : Research indicated that the compound effectively inhibited AChE with an IC50 value of around 15 µM, suggesting potential applications in treating neurodegenerative disorders .
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:
- Intermediate Formation : Coupling of pyrimidine derivatives with substituted piperidines. For example, sulfonylation or nucleophilic substitution reactions under basic conditions (e.g., NaOH in dichloromethane) .
- Key Steps :
- Optimization : Control temperature (often 0–80°C), solvent polarity (DMF, THF), and inert atmospheres to minimize side reactions .
Basic: What analytical techniques are critical for characterizing purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., distinguishing piperidinyl vs. pyridyl protons) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for biological assays) .
- X-ray Crystallography : Resolves bond angles and torsional conformations if single crystals are obtained .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer:
- Variable Substituent Analysis : Systematically modify substituents (e.g., methylsulfanyl, pyridyloxy groups) and assess potency changes. For example:
- Replace methylsulfanyl with ethyl or aryl groups to evaluate hydrophobic interactions .
- Compare piperidinyl vs. morpholinyl rings to study steric effects on target binding .
- Biological Assays : Use enzyme inhibition assays (e.g., kinase panels) or cellular viability tests (IC50 determination) to correlate structural changes with activity .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Tools like AutoDock or Schrödinger Suite model binding poses in enzyme active sites (e.g., kinase domains) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time (e.g., RMSD analysis) .
- Free Energy Calculations : MM-PBSA/GBSA methods estimate binding affinities .
- Pharmacophore Mapping : Identify critical functional groups (e.g., pyrimidine core) for target engagement .
Data Contradiction: How to resolve discrepancies in reported biological activities across studies?
Methodological Answer:
- Standardize Assay Conditions : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), buffer pH, and incubation times .
- Control for Purity : Re-test compounds with HPLC-verified purity to exclude impurity-driven effects .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
- Replicate Key Findings : Independent validation in multiple labs reduces bias .
Advanced: What experimental approaches elucidate the compound’s mechanism of action?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics to purified proteins (e.g., KD determination) .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
- Gene Knockdown/CRISPR : Silencing putative targets (e.g., kinases) to observe phenotypic rescue .
- Metabolic Profiling : LC-MS-based metabolomics identifies pathway alterations post-treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
